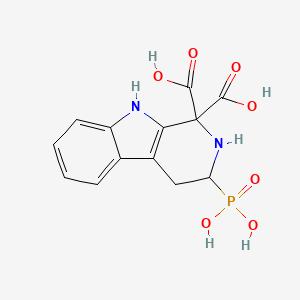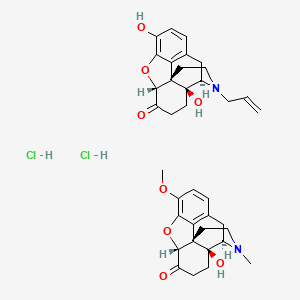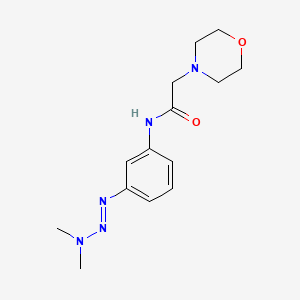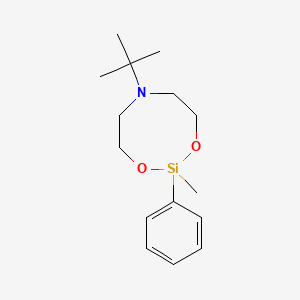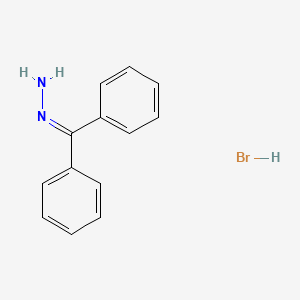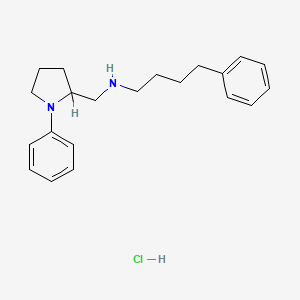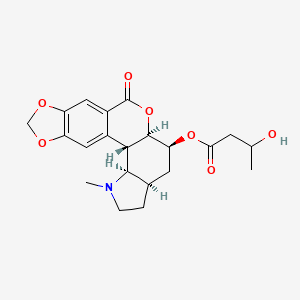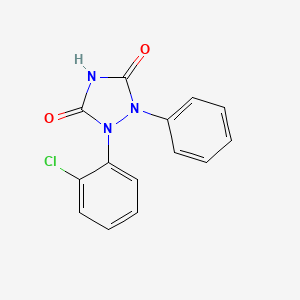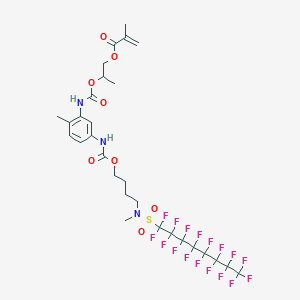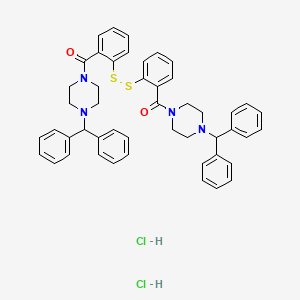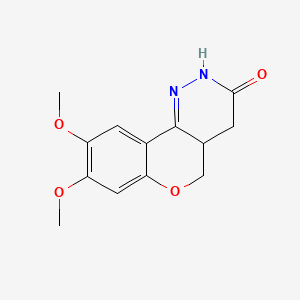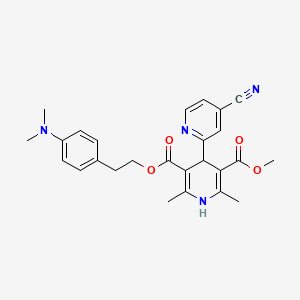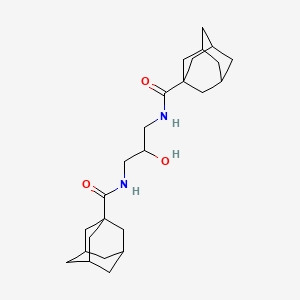
N,N'-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3311(sup 3,7))decane-1-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclo(3.3.1.1(sup 3,7))decane-1-carboxylic acid, followed by its conversion to the corresponding amide. The hydroxylation of the propanediyl group is achieved through controlled oxidation reactions, ensuring the preservation of the tricyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications. For instance, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The tricyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide
- 2-Hydroxy-1,3-propanediyl bis(dihydrogen phosphate)
- Pentanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis-
Uniqueness
Compared to these similar compounds, N,N’-(2-Hydroxy-1,3-propanediyl)bistricyclo(3.3.1.1(sup 3,7))decane-1-carboxamide stands out due to its tricyclic structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and specificity in various applications, making it a preferred choice in certain research and industrial contexts .
Properties
CAS No. |
138404-91-8 |
|---|---|
Molecular Formula |
C25H38N2O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
N-[3-(adamantane-1-carbonylamino)-2-hydroxypropyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H38N2O3/c28-21(13-26-22(29)24-7-15-1-16(8-24)3-17(2-15)9-24)14-27-23(30)25-10-18-4-19(11-25)6-20(5-18)12-25/h15-21,28H,1-14H2,(H,26,29)(H,27,30) |
InChI Key |
OCWNJKXTVWVEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC(CNC(=O)C45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


